
N-Boc-2-methoxy-D-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-methoxy-D-homophenylalanine is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is also known by its IUPAC name, ®-2-((tert-butoxycarbonyl)amino)-4-(2-methoxyphenyl)butanoic acid . This compound is a derivative of homophenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a methoxy group.
Métodos De Preparación
The synthesis of N-Boc-2-methoxy-D-homophenylalanine typically involves the following steps :
Protection of the amino group: The amino group of homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The phenyl ring of the protected homophenylalanine is then methoxylated using a suitable methoxylating agent, such as sodium methoxide or dimethyl sulfate, under appropriate reaction conditions.
Análisis De Reacciones Químicas
N-Boc-2-methoxy-D-homophenylalanine can undergo various chemical reactions, including :
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-Boc-2-hydroxy-D-homophenylalanine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, N-Boc-2-methoxy-D-homophenylalaninol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield 2-methoxy-D-homophenylalanine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.
Aplicaciones Científicas De Investigación
N-Boc-2-methoxy-D-homophenylalanine has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Biology: It serves as a precursor for the synthesis of peptides and proteins with modified amino acid residues, which can be used to study protein structure and function.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-Boc-2-methoxy-D-homophenylalanine is not well-documented. as a derivative of homophenylalanine, it is likely to interact with biological systems in a similar manner. The Boc protecting group can be removed under physiological conditions, allowing the free amino acid to participate in biochemical pathways. The methoxy group may influence the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
N-Boc-2-methoxy-D-homophenylalanine can be compared with other similar compounds, such as :
N-Boc-2-hydroxy-D-homophenylalanine: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
N-Boc-2-methoxy-L-homophenylalanine: The L-enantiomer of the compound, which may have different biological properties and applications.
N-Boc-2-methoxy-D-phenylalanine: This compound lacks the additional methylene group present in homophenylalanine, which may influence its chemical and biological behavior.
This compound is unique due to its specific substitution pattern and stereochemistry, which can impact its reactivity and interactions with biological systems.
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
(2R)-4-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(14(18)19)10-9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clave InChI |
VEPVSKSGBVOZHS-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





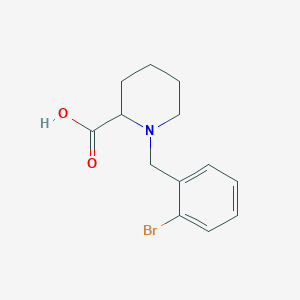
![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)
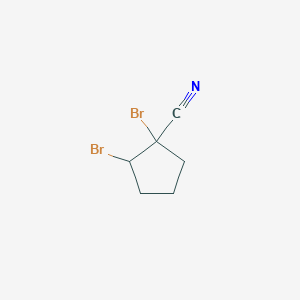
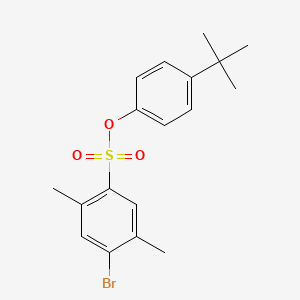
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12272902.png)
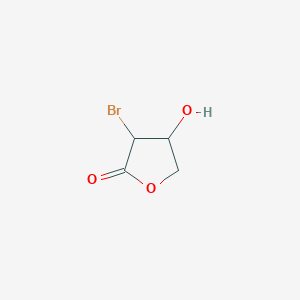
![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)
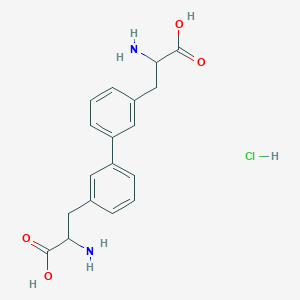

![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)

